Ethyl 3-nitroisonicotinate Ethyl 3-nitroisonicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981202
InChI: InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

Ethyl 3-nitroisonicotinate

CAS No.:

Cat. No.: VC15981202

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-nitroisonicotinate -

Specification

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name ethyl 3-nitropyridine-4-carboxylate
Standard InChI InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3
Standard InChI Key SOFXBOGIXRXCOO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Ethyl 3-nitroisonicotinate (C9_9H8_8N2_2O4_4) belongs to the class of nitro-substituted pyridine carboxylates. Its structure comprises a pyridine ring substituted with a nitro group at the 3-position and an ethyl ester moiety at the 4-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity in synthetic pathways .

The compound’s structural analogs, such as methyl 3-nitroisonicotinate, have been synthesized via oxidative pathways starting from chlorinated nitro-methylpyridine precursors . For example, the oxidation of 2-chloro-3-nitro-4-methylpyridine using sodium dichromate in concentrated sulfuric acid yields the corresponding carboxylic acid, which is subsequently esterified to form the methyl or ethyl ester . This method highlights the versatility of nitro-substituted pyridines in modular synthesis.

Synthesis Methodologies

Oxidative Conversion of Chlorinated Precursors

A patented synthesis route for methyl 3-nitroisonicotinate provides a foundational framework for understanding the ethyl ester’s preparation . The process involves three key steps:

  • Oxidation: 2-Chloro-3-nitro-4-methylpyridine is oxidized using sodium dichromate in concentrated sulfuric acid at controlled temperatures (≤25°C) to yield 2-chloro-3-nitroisonicotinic acid.

  • Esterification: The carboxylic acid intermediate is treated with a chlorinating agent (e.g., thionyl chloride) and reacted with ethanol to form the ethyl ester.

  • Reductive Dechlorination: The chlorine substituent is removed via reduction using copper powder in organic acids (e.g., acetic acid) at elevated temperatures (80–200°C), yielding the final product .

Table 1: Synthesis of Methyl 3-Nitroisonicotinate (Adapted for Ethyl Ester)

StepReactants/ConditionsProductYield
12-Chloro-3-nitro-4-methylpyridine, Na2_2Cr2_2O7_7, H2_2SO4_4, ≤25°C2-Chloro-3-nitroisonicotinic acid94%
2SOCl2_2, ethanol, reflux2-Chloro-3-nitroisonicotinate ethyl ester85–90%*
3Cu powder, acetic acid, 80–200°CEthyl 3-nitroisonicotinate75–80%*
*Theoretical yields extrapolated from methyl ester synthesis .

Challenges and Optimizations

The synthesis requires precise temperature control to avoid side reactions, particularly during oxidation and reduction steps. The use of copper powder in acidic media necessitates inert conditions to prevent undesired redox processes . Scalability remains a concern, though the patent emphasizes suitability for industrial production due to mild reaction conditions and high yields .

Physicochemical Properties

While direct data on ethyl 3-nitroisonicotinate are sparse, inferences can be drawn from structurally similar compounds. For instance, ethyl 3-nitrobenzoate (C9_9H9_9NO4_4), a nitro-substituted benzoate ester, exhibits a melting point of 41°C, boiling point of 297–298°C, and density of 1.3544 g/cm³ . These properties suggest that ethyl 3-nitroisonicotinate likely shares comparable thermal stability and solubility profiles, albeit with variations due to the pyridine ring’s electronic effects.

Key Inferred Properties:

  • Molecular Weight: 224.17 g/mol (calculated).

  • Solubility: Expected solubility in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and ester functionalities.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, as observed in analogous esters .

Research Findings and Comparative Analysis

Functional Group Reactivity

The nitro group’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to the 2- and 6-positions. This regioselectivity is advantageous for designing targeted derivatives. In contrast, the ethyl ester enhances lipophilicity, potentially improving membrane permeability in bioactive molecules .

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